2-Amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro2H-chromen-5-one
Description
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Properties
IUPAC Name |
2-amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-7-28-15-10-8-14(9-11-15)18-19-16(26)12-24(5,6)13-17(19)29-22(25)20(18)21(27)23(2,3)4/h8-11,18H,7,12-13,25H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNJCMLABFXSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromen-5-one (CAS: 1022656-02-5) is a synthetic compound belonging to the class of chromenes. These compounds are known for their diverse biological activities, including anticancer and antifungal properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : C24H31NO4
- Molar Mass : 397.51 g/mol
- Structure : The compound features a chromene backbone with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives in cancer treatment. For instance, compounds structurally similar to 2-amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromen-5-one have demonstrated significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- Chromenes have been shown to inhibit topoisomerases, which are critical enzymes in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- Molecular docking studies suggest that these compounds interact effectively with the active sites of topoisomerase I and II, showing better binding energy compared to standard chemotherapeutic agents like cisplatin and topotecan .
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Case Studies :
- A study evaluating the anticancer properties of chromene derivatives found that certain compounds exhibited higher cytotoxicity than conventional drugs in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
- The study reported IC50 values significantly lower than those of established chemotherapeutics, indicating a promising avenue for further research.
Antifungal Activity
The antifungal properties of chromene derivatives are also noteworthy. In vitro studies have assessed their efficacy against several Candida species.
- Efficacy Against Fungal Strains :
- Compounds similar to 2-amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromen-5-one have shown minimum inhibitory concentrations (MICs) comparable to fluconazole against multiple Candida strains .
- This suggests that these compounds could serve as potential alternatives or adjuncts to current antifungal therapies.
Summary of Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The structure of the chromene ring is believed to contribute to this bioactivity by interacting with microbial cell membranes or metabolic pathways .
2. Anticancer Properties
Research has demonstrated that chromene derivatives can exhibit anticancer activities. The presence of the amino group and the specific substituents on the chromene scaffold may enhance their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Anti-inflammatory Effects
Compounds similar to 2-Amino-3-(2,2-dimethylpropanoyl)-4-(4-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromen-5-one have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Material Science Applications
1. Photovoltaic Materials
Recent advancements in organic photovoltaics have highlighted the potential of chromene derivatives as light-harvesting materials. Their ability to absorb light and convert it into electrical energy can be enhanced by modifying their chemical structure. Research is ongoing to optimize these compounds for use in solar cells .
2. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block for synthesizing new polymers with desirable properties such as thermal stability and flexibility. These polymers can be utilized in coatings, adhesives, and other industrial applications .
Chemical Intermediate
The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various reactions such as nucleophilic substitutions and cycloadditions, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several chromene derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro assays were conducted on cancer cell lines treated with chromene derivatives. The findings revealed that specific modifications to the chromene structure significantly enhanced cytotoxicity against breast cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-amino-substituted tetrahydrochromenone derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Multi-component reactions (MCRs) involving cyclocondensation of aldehydes, malononitrile, and β-ketoesters under reflux in ethanol or methanol are widely used . Catalytic systems like piperidine or triethylamine (0.5–1.0 mol%) enhance yield (70–85%) by promoting enamine formation. Key parameters to optimize include solvent polarity, temperature (70–90°C), and stoichiometric ratios of reactants (1:1:1 to 1:1.2:1.5). Purification via recrystallization from ethanol/acetone mixtures is recommended for isolating pure crystals .
Q. How can spectroscopic and crystallographic techniques be integrated to confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Use to verify aromatic protons (δ 6.8–7.4 ppm for 4-ethoxyphenyl) and amine NH signals (δ 4.5–5.0 ppm). IR spectroscopy confirms C=O (1680–1720 cm) and C≡N (2200–2250 cm) stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL-97 for refinement) resolves the chair conformation of the tetrahydrochromenone ring and substituent orientations. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15:1 .
Advanced Research Questions
Q. What strategies resolve discrepancies in hydrogen-bonding patterns observed in crystallographic studies of analogous chromenones?
- Methodological Answer : Contradictions often arise from solvent inclusion or polymorphism. For example, propan-2-one solvates in chromenones form N–H⋯O bonds (2.8–3.0 Å) with solvent molecules, altering packing motifs . Use PLATON’s SQUEEZE routine to model disordered solvent regions . Graph-set analysis (Bernstein et al., 1995) distinguishes intramolecular (e.g., N–H⋯O; S(6)) vs. intermolecular (C(8)) motifs .
Q. How does the 4-ethoxyphenyl substituent influence the tetrahydrochromenone ring’s puckering parameters compared to other aryl groups (e.g., 4-chlorophenyl or 4-methylphenyl)?
- Methodological Answer : Apply Cremer-Pople puckering coordinates (Q, θ, φ) derived from SCXRD data. For example:
- 4-Ethoxyphenyl : Larger substituents increase steric strain, leading to higher Q values (e.g., Q = 0.65 Å vs. 0.52 Å for 4-methylphenyl) and θ ≈ 85° (twisted boat conformation) .
- 4-Chlorophenyl : Electron-withdrawing groups reduce ring distortion (Q = 0.58 Å, θ ≈ 70°) due to weaker steric clashes .
Q. What computational approaches validate the pharmacological activity hypotheses (e.g., kinase inhibition) for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., CDK2 or MAP kinases) using the crystal structure’s DFT-optimized geometry. Focus on H-bond interactions between the 2-amino group and kinase active sites (e.g., Asp86, Lys89). MD simulations (50 ns) assess binding stability (RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. Why do reported antimicrobial activities vary across structurally similar chromenones, and how can experimental design mitigate these inconsistencies?
- Methodological Answer : Variations arise from differences in microbial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (MIC vs. disc diffusion), and substituent electronic effects. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, 4-ethoxyphenyl derivatives show enhanced lipophilicity (logP ≈ 2.8), improving membrane penetration in Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
